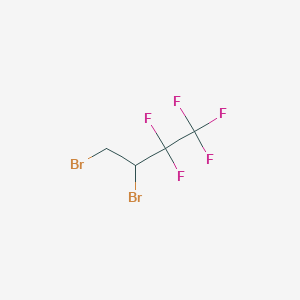

3,4-Dibromo-1,1,1,2,2-pentafluorobutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-1,1,1,2,2-pentafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2F5/c5-1-2(6)3(7,8)4(9,10)11/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKIMNKTUXHNLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378818 | |

| Record name | 3,4-dibromo-1,1,1,2,2-pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378-69-8 | |

| Record name | 3,4-dibromo-1,1,1,2,2-pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 378-69-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of the fluorinated building block, 3,4-Dibromo-1,1,1,2,2-pentafluorobutane. This document is intended to serve as a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Introduction: The Significance of Fluorinated Moieties in Modern Chemistry

The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This has made fluorinated compounds indispensable in various fields, particularly in the design of pharmaceuticals and advanced materials. This compound (CAS No. 378-69-8), with its vicinal bromine atoms and a pentafluorinated tail, represents a versatile synthon. The differential reactivity of the two carbon-bromine bonds, coupled with the influence of the electron-withdrawing pentafluoroethyl group, makes it a valuable precursor for introducing complex fluorinated fragments into larger molecular scaffolds. The presence of bromine atoms also opens avenues for a variety of chemical transformations, including nucleophilic substitutions, eliminations, and organometallic coupling reactions, highlighting its potential in the synthesis of novel bioactive compounds. The strategic placement of fluorine can be a key factor in drug design and development.[1]

Synthesis of this compound: An Electrophilic Addition Approach

The most logical and established method for the synthesis of vicinal dibromides is the electrophilic addition of bromine (Br₂) across a carbon-carbon double bond.[2][3][4][5] In the case of this compound, the precursor is the corresponding alkene, 3,3,4,4,4-pentafluorobut-1-ene.

Reaction Mechanism: The Bromonium Ion Intermediate

The reaction proceeds via a well-established mechanism involving a cyclic bromonium ion intermediate. The electron-rich π-bond of the alkene attacks a bromine molecule, inducing a dipole and leading to the formation of a three-membered ring intermediate with a positively charged bromine atom. This is followed by the backside attack of the bromide ion (Br⁻) on one of the carbon atoms of the bromonium ion, resulting in the anti-addition of the two bromine atoms across the former double bond.[5][6]

Caption: Mechanism of bromine addition to 3,3,4,4,4-pentafluorobut-1-ene.

Experimental Protocol: Synthesis

This protocol is based on established procedures for the bromination of alkenes.[2][6]

Materials:

-

3,3,4,4,4-pentafluorobut-1-ene

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)

-

Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3,3,4,4,4-pentafluorobut-1-ene in an equal volume of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount of bromine, dissolved in dichloromethane, to the stirred solution via the dropping funnel. The characteristic reddish-brown color of bromine should disappear upon addition. Maintain the temperature at 0 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quench the reaction by adding a 5% sodium thiosulfate solution to remove any unreacted bromine. The reddish-brown color should completely disappear.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by fractional distillation under reduced pressure to obtain the pure this compound. The purity of the fractions should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).[1][7][8][9][10]

Characterization of this compound

A suite of spectroscopic techniques is employed to unequivocally confirm the structure and purity of the synthesized compound.

Caption: Workflow for the characterization of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹⁹F, and ¹³C NMR are essential.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to spin-spin coupling with both adjacent protons and fluorine atoms. The spectrum will feature signals for the diastereotopic protons of the -CH₂Br group and the single proton of the -CHBr- group. The chemical shifts will be influenced by the electronegative bromine and the pentafluoroethyl group.

-

¹⁹F NMR: Fluorine-19 NMR is highly informative for fluorinated compounds due to its wide chemical shift range and high sensitivity.[11][12][13][14] The spectrum is expected to show two main resonances corresponding to the -CF₃ and -CF₂- groups. The coupling between the fluorine nuclei and with the adjacent protons will provide valuable structural information.

-

¹³C NMR: The carbon-13 NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts will be significantly influenced by the attached fluorine and bromine atoms.

Table 1: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH Br- | 4.5 - 5.5 | Multiplet |

| -CH ₂Br | 3.8 - 4.5 | Multiplet | |

| ¹⁹F | -CF ₃ | -80 to -85 (relative to CFCl₃) | Triplet |

| -CF ₂- | -110 to -125 (relative to CFCl₃) | Multiplet | |

| ¹³C | -C HBr- | 45 - 55 | Multiplet |

| -C H₂Br | 30 - 40 | Multiplet | |

| -C F₂- | 115 - 125 | Triplet of multiplets | |

| -C F₃ | 120 - 130 | Quartet of multiplets |

Note: These are predicted values based on known data for similar structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification and purity assessment.[1][7][8][9][10]

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in M, M+2, and M+4 peaks. Common fragmentation pathways for halogenated alkanes include the loss of a bromine radical (Br•), hydrogen bromide (HBr), and cleavage of the carbon-carbon bonds.

Table 2: Expected Mass Spectrometry Data

| m/z | Ion | Comments |

| 304, 306, 308 | [C₄H₃Br₂F₅]⁺ | Molecular ion peak cluster (M, M+2, M+4) |

| 225, 227 | [C₄H₃BrF₅]⁺ | Loss of a bromine radical |

| 145 | [C₃H₂BrF₂]⁺ | Cleavage of the C-C bond between C2 and C3 |

| 119 | [C₂F₅]⁺ | Pentafluoroethyl cation |

| 79, 81 | [Br]⁺ | Bromine cation |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the C-F and C-Br stretching vibrations.

Table 3: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2900 - 3000 | C-H stretch | Medium |

| 1100 - 1350 | C-F stretch | Strong |

| 500 - 650 | C-Br stretch | Strong |

Applications in Drug Development and Beyond

The unique structural features of this compound make it a promising building block in medicinal chemistry. The introduction of the pentafluoroethyl group can enhance the metabolic stability and lipophilicity of a drug candidate. The two bromine atoms provide handles for further chemical modifications, allowing for the construction of diverse molecular libraries for high-throughput screening. For instance, selective substitution of one bromine atom followed by a different reaction at the second bromine atom can lead to the synthesis of complex molecules with precisely controlled stereochemistry. The principles of incorporating halogens like bromine are a recognized strategy in drug design.[1]

Conclusion

This technical guide has outlined a reliable synthetic route to this compound via the electrophilic bromination of 3,3,4,4,4-pentafluorobut-1-ene. Furthermore, a comprehensive analytical workflow for the thorough characterization and structural confirmation of the target molecule has been presented. The detailed protocols and expected spectroscopic data provided herein are intended to equip researchers with the necessary knowledge to confidently synthesize and utilize this valuable fluorinated building block in their research endeavors.

References

-

Barke, J. D., & Pellizzari, E. D. (1980). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Biomedical Mass Spectrometry, 7(4), 139–147. [Link]

-

LabRulez GCMS. (n.d.). C2 - Analysis of halogenated hydrocarbons in hydrocarbon/water matrix. Retrieved from [Link]

-

NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Dolbier, W. R. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry, 167, 81-91. [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

Clark, J. (2000). Halogenation of Alkenes. Chemguide. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. [Link]

-

Chambers, R. D., & O'Hagan, D. (1985). Part 1.--19F Spectra of Fluorocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1157-1163. [Link]

-

Samagra. (n.d.). Haloalkanes and Haloarenes. [Link]

-

Chen, J., et al. (2024). Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography. Journal of Chromatographic Science, 62(10), 912-921. [Link]

-

Jasiński, R. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 90(3), e490. [Link]

-

LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Studylib. (n.d.). Bromine Addition to Alkenes: Stereochemistry Lab Experiment. [Link]

-

Lab Manager. (2021). GC-MS: A Powerful Technique for Hydrocarbon Analysis. [Link]

-

Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine. [Link]

-

ResearchGate. (n.d.). Bromination of Alkenes. [Link]

-

I. L. Knunyants, et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Molecules, 29(4), 852. [Link]

-

P. Y. Bruice. (n.d.). Infrared Spectroscopy (IR). [Link]

- Google Patents. (2003). US6540882B1 - Processes for the synthesis of pentafluorobutane and the separation of hydrogen fluoride and pentafluorobutane mixtures.

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Wi, S., et al. (2017). Fragment-Based Approach for the Evaluation of NMR Chemical Shifts for Large Biomolecules Incorporating the Effects of the Solvent Environment. Journal of Chemical Theory and Computation, 13(3), 1335-1346. [Link]

-

Abraham, R. J., et al. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(4), 10-16. [Link]

-

Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

-

ResearchGate. (n.d.). IR spectra of CF2BrCF2I, a-CF2BrCF2•, and g-CF2BrCF2• in CCl4 solution. [Link]

-

Save My Exams. (n.d.). Proton (1H) NMR Spectroscopy. [Link]

-

Wi, S., et al. (2017). Fragment-Based Approach for the Evaluation of NMR Chemical Shifts for Large Biomolecules Incorporating the Effects of the Solvent Environment. Journal of Chemical Theory and Computation, 13(3), 1335-1346. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

SlidePlayer. (n.d.). Fragmentation of Alkane. [Link]

-

Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

- Google Patents. (2005). US20050137433A1 - Process for producing a 1,1,1,3,3-pentafluorobutane.

- Google Patents. (1959).

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

- Google Patents. (2010). CN101913982A - Preparation method of 1,1,1,3,3-pentafluorobutane.

-

vibzz lab. (2023, February 27). 1,4 Dibromobutane synthesis [Video]. YouTube. [Link]

-

Prakash Raja. (2023, January 18). Mass Fragmentation of Alkane and Cycloalkanes/ Mass spectrometry [Video]. YouTube. [Link]

-

Troll, T. (n.d.). The addition of bromine to alkenes is the most important reaction to produce 1,2-dibromoalkanes. [Link]

-

I. L. Knunyants, et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated all. Semantic Scholar. [Link]

- Google Patents. (1969).

Sources

- 1. agilent.com [agilent.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 4. studylib.net [studylib.net]

- 5. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gcms.labrulez.com [gcms.labrulez.com]

- 9. Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. dovepress.com [dovepress.com]

- 14. biophysics.org [biophysics.org]

An In-depth Technical Guide to 3,4-Dibromo-1,1,1,2,2-pentafluorobutane (CAS 378-69-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Building Blocks

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The unique electronic nature of fluorine can enhance metabolic stability, improve receptor binding affinity, and alter lipophilicity, thereby optimizing drug candidates.[1][2] 3,4-Dibromo-1,1,1,2,2-pentafluorobutane emerges as a valuable, yet under-explored, building block in this context. Its combination of a pentafluorinated ethyl moiety and vicinal dibromides presents a unique platform for the synthesis of novel fluorinated compounds with potential applications in drug discovery and materials science. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, empowering researchers to leverage its synthetic versatility.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 378-69-8 | |

| Molecular Formula | C₄H₃Br₂F₅ | |

| Molecular Weight | 305.87 g/mol | |

| IUPAC Name | This compound | |

| Predicted Boiling Point | ~150-160 °C | |

| Predicted Density | ~2.1 g/cm³ | |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone) and insoluble in water. | |

| Appearance | Likely a colorless to pale yellow liquid at room temperature. |

Synthesis of this compound: An Electrophilic Addition Approach

The most direct and logical synthetic route to this compound is the electrophilic addition of molecular bromine (Br₂) to the carbon-carbon double bond of its precursor, 3,3,4,4,4-pentafluorobut-1-ene (CAS 374-27-6).[3][4]

Reaction Mechanism

The reaction proceeds via a well-established electrophilic addition mechanism. The electron-rich π-bond of the alkene attacks the bromine molecule, which becomes polarized upon approach. This leads to the formation of a cyclic bromonium ion intermediate, with the positive charge delocalized over the bromine atom and the two carbon atoms of the former double bond. The bromide ion, acting as a nucleophile, then attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge.[5][6] This anti-addition results in the formation of the vicinal dibromide.

Caption: Mechanism of electrophilic addition of bromine to 3,3,4,4,4-pentafluorobut-1-ene.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from general procedures for the bromination of alkenes and fluorinated olefins.[7][8]

Materials:

-

3,3,4,4,4-pentafluorobut-1-ene

-

Molecular bromine (Br₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (optional, for high purity)

Procedure:

-

Reaction Setup: In a fume hood, dissolve 3,3,4,4,4-pentafluorobut-1-ene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine (1.05 eq) in dichloromethane to the stirred alkene solution via the dropping funnel. The addition should be dropwise to maintain the temperature below 5 °C. The characteristic red-brown color of bromine should disappear as it reacts.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted bromine. The red-brown color should completely disappear.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

For higher purity, the crude product can be purified by vacuum distillation.

-

Reactivity and Synthetic Potential

The synthetic utility of this compound lies in the differential reactivity of its C-Br bonds, which can be selectively targeted in various organic transformations.

Dehydrobromination

Treatment with a strong base can induce the elimination of one or two equivalents of hydrogen bromide (HBr), leading to the formation of vinyl bromides or fluorinated alkynes, respectively.[9] The choice of base and reaction conditions will dictate the outcome of the reaction.

Nucleophilic Substitution

The bromine atoms can be displaced by a variety of nucleophiles, allowing for the introduction of other functional groups such as azides, cyanides, and thiols. These transformations open avenues for the synthesis of a wide range of fluorinated derivatives.

Cross-Coupling Reactions

The C-Br bonds can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[10] This enables the formation of new carbon-carbon bonds and the construction of more complex molecular architectures, a key strategy in drug discovery.

Caption: Synthetic transformations of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound in drug development are not yet widely reported, its structural features suggest significant potential as a scaffold or intermediate in medicinal chemistry.

-

Introduction of Fluorinated Moieties: The pentafluoroethyl group can be incorporated into drug candidates to enhance their metabolic stability and modulate their pharmacokinetic properties.[1][2]

-

Synthesis of Bioactive Heterocycles: The vicinal dibromide functionality can be used to construct a variety of heterocyclic ring systems, which are prevalent in many approved drugs.

-

Fragment-Based Drug Discovery (FBDD): Smaller, functionalized derivatives of this compound could serve as valuable fragments in FBDD campaigns, providing a starting point for the development of novel therapeutics.

The presence of both fluorine and bromine atoms offers a dual advantage. The fluorinated portion can improve the pharmacological profile of a molecule, while the reactive bromine atoms provide handles for further chemical modification and optimization.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for this compound is currently available in public databases. However, its expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the three protons on the butane backbone, with coupling to both adjacent protons and fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms of the butane chain. The chemical shifts would be significantly influenced by the attached fluorine and bromine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum would likely show two distinct multiplets corresponding to the -CF₂- and -CF₃ groups, with coupling to each other and to the adjacent protons.

-

Mass Spectrometry: The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak would be observed at m/z 304, 306, and 308 with a relative intensity ratio of approximately 1:2:1.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong C-F stretching absorptions in the region of 1100-1300 cm⁻¹ and C-Br stretching vibrations at lower wavenumbers.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound represents a promising and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites provide a gateway to a wide array of novel fluorinated compounds. As the demand for sophisticated fluorinated molecules in drug discovery continues to grow, the exploration of the synthetic potential of this compound is poised to yield exciting and valuable contributions to the field.

References

-

Reactions of Dihalides. (2023, January 22). Chemistry LibreTexts. [Link]

-

Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. (2015, December 22). YouTube. [Link]

-

Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents. (n.d.). ACS Publications. [Link]

-

Dehalogenation of Vicinal Dihalo Compounds by 1,1'-Bis(trimethylsilyl)-1H,1'H-4,4'-bipyridinylidene for Giving Alkenes and Alkynes in a Salt-free Manner. (2017, November 27). ResearchGate. [Link]

-

Haloalkanes and Haloarenes. (n.d.). Samagra. [Link]

-

Halogen addition reaction. (n.d.). Wikipedia. [Link]

-

Alkenes preparation: Debromination of Vicinal Dibromides. (2020, October 24). YouTube. [Link]

-

Mechanism for the electrophilic addition reactions between bromine (and the other halogens). (n.d.). Alec Reed Academy. [Link]

-

Polyhalogenated compound. (n.d.). Wikipedia. [Link]

-

Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry. [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (n.d.). ACS Publications. [Link]

-

10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. (2021, December 15). Chemistry LibreTexts. [Link]

-

(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (n.d.). Beilstein Archives. [Link]

-

electrophilic addition - symmetrical alkenes and bromine. (n.d.). Chemguide. [Link]

-

This compound. (n.d.). Alachem Co., Ltd. [Link]

-

Polyhalogen Compounds - Definition, Properties, Uses. (2022, January 30). GeeksforGeeks. [Link]

-

1,4-Dibromo-1,1,2,2-tetrafluorobutane. (n.d.). PubChem. [Link]

-

(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024, February 27). National Institutes of Health (NIH). [Link]

-

Mastering Organic Synthesis: The Versatility of Dibromo Compounds. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. (n.d.). PubChem. [Link]

-

Polyhalogen Compounds. (n.d.). TopperLearning. [Link]

-

1,1-Dibromo-1,2,2,3,3-pentafluoropropane. (n.d.). PubChem. [Link]

-

1D ¹¹B MAS NMR spectra of (a) BCF, P4 : BCF at different molar ratios... (n.d.). ResearchGate. [Link]

-

Butane, 1,4-dibromo-. (n.d.). NIST WebBook. [Link]

-

C2H4Br2 BrCH2CH2Br infrared spectrum of 1,2-dibromoethane. (n.d.). Doc Brown's Chemistry. [Link]

-

Butane, 1,3-dibromo-. (n.d.). NIST WebBook. [Link]

-

CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). (n.d.). CHEMISTRY 1000. [Link]

-

1,1,2,2,3-Pentafluorobutane. (n.d.). PubChem. [Link]

-

1,1,1,2,3-Pentafluorobutane. (n.d.). PubChem. [Link]

-

Chemistry breakthrough has potential to make more effective cancer drugs with less harmful side effects. (2025, July 2). EurekAlert!. [Link]

-

3,3,4,4,4-Pentafluoro-1-butene. (2025, August 25). Chemsrc. [Link]

-

Synthesis of 3,4-dibromo-1H-pyrrole-2-carbaldehyde: a building block for preparation of tetrabromobacteriochlorins. (2013, December 1). ResearchGate. [Link]

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (n.d.). MDPI. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 374-27-6 CAS MSDS (3,3,4,4,4-PENTAFLUOROBUTENE-1) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3,3,4,4,4-Pentafluoro-1-butene | CAS#:374-27-6 | Chemsrc [chemsrc.com]

- 5. Halogen addition reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]

- 8. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nbinno.com [nbinno.com]

A Spectroscopic Guide to 3,4-Dibromo-1,1,1,2,2-pentafluorobutane: Predicted Data & Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the predicted spectroscopic signature of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane (CAS No: 378-69-8).[1][2] In the absence of publicly available experimental spectra, this document leverages fundamental spectroscopic principles and data from analogous halogenated compounds to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. This predictive approach offers a robust framework for researchers in compound identification, quality control, and reaction monitoring. Each section details the theoretical basis for the predicted spectra, provides standardized experimental protocols for data acquisition, and explains the causality behind the expected spectral features.

Introduction: The Analytical Challenge

This compound (C₄H₃Br₂F₅) is a highly functionalized organohalogen compound.[2] Its structure, featuring a chiral center at C3, a stereogenic center at C2, and distinct fluorine and bromine environments, presents a compelling case for detailed spectroscopic analysis. The presence of multiple halogens dramatically influences the electronic environment of the carbon backbone and associated protons, making multi-nuclear NMR, IR, and MS essential for unambiguous structural elucidation.

This guide serves as a predictive reference, built upon established principles of chemical spectroscopy. The insights provided are designed to aid researchers in identifying this compound, whether synthesized in the lab or encountered as an unknown, by providing a validated set of expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete structural assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two distinct sets of signals corresponding to the three protons in the molecule. The electronegativity of the adjacent bromine and the pentafluoroethyl group will shift these signals significantly downfield from typical alkane protons.

Predicted ¹H NMR Data (Reference: TMS at 0.0 ppm)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 (1H) | 4.5 - 5.0 | ddd (doublet of doublet of doublets) | ³JHH ≈ 4-8 Hz, ³JHF ≈ 15-25 Hz, ⁴JHF ≈ 1-3 Hz |

| H-4 (2H) | 3.8 - 4.2 | ddd (AB quartet further split) | ²JHH ≈ 10-12 Hz, ³JHH ≈ 4-8 Hz |

Causality of Predictions:

-

Chemical Shift: The H-3 proton is attached to a carbon bearing a bromine atom and is alpha to the heavily electron-withdrawing -CF₂- group, justifying its downfield shift. The H-4 protons, adjacent to a single bromine, are expected to be slightly more upfield.

-

Multiplicity:

-

H-3: This proton will be split by the two diastereotopic H-4 protons (giving two distinct ³JHH couplings) and by the two fluorine atoms on C-2 (³JHF), resulting in a complex multiplet, likely a doublet of doublet of doublets.[3]

-

H-4: These two protons are diastereotopic due to the chiral center at C-3. They will split each other (geminal coupling, ²JHH) and will also be split by the H-3 proton (vicinal coupling, ³JHH), creating a complex multiplet system.

-

Diagram: Predicted ¹H NMR Coupling

Caption: Spin-spin coupling network for the protons in this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show four distinct signals. The carbon signals will be significantly influenced by the attached halogens, with fluorine causing a large downfield shift and characteristic C-F coupling.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 (-CF₃) | 118 - 122 | q (quartet) |

| C-2 (-CF₂) | 110 - 115 | t (triplet) |

| C-3 (-CHBr) | 45 - 55 | t (triplet) |

| C-4 (-CH₂Br) | 30 - 38 | s (singlet) |

Causality of Predictions:

-

C-1 & C-2: These carbons are directly bonded to fluorine atoms, which deshield them and cause large one-bond ¹JCF couplings, splitting the -CF₃ signal into a quartet and the -CF₂- signal into a triplet.[4]

-

C-3: This carbon is bonded to bromine and is also coupled to the two fluorine atoms on C-2 (two-bond coupling, ²JCF), which will split its signal into a triplet.

-

C-4: This carbon is furthest from the fluorine atoms, so any C-F coupling would be weak and may not be resolved. It is expected to appear as a singlet.[5]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent probe for fluorinated compounds.[6] Two distinct signals are expected for the -CF₃ and -CF₂- groups.

Predicted ¹⁹F NMR Data (Reference: CFCl₃ at 0.0 ppm)

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -CF₃ (3F) | -75 to -80 | t (triplet) | ³JFF ≈ 5-10 Hz |

| -CF₂- (2F) | -110 to -120 | q (quartet) | ³JFF ≈ 5-10 Hz, ³JFH ≈ 15-25 Hz |

Causality of Predictions:

-

Chemical Shift: Perfluoroalkyl groups typically appear in these regions of the ¹⁹F NMR spectrum.[7]

-

Multiplicity: The -CF₃ and -CF₂- groups will split each other through three-bond F-F coupling (³JFF), resulting in a triplet and a quartet, respectively. The -CF₂- signal will likely be further complicated by coupling to the H-3 proton (³JFH), potentially appearing as a quartet of doublets.[8][9]

NMR Experimental Protocol

This protocol ensures high-quality, reproducible data for multi-nuclear analysis.

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C).

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse experiment.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 8-16.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled experiment (e.g., zgpg30).

-

Typical spectral width: -10 to 220 ppm.

-

Number of scans: 1024-4096 (due to low natural abundance).

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled experiment.

-

Typical spectral width: +50 to -250 ppm.

-

Number of scans: 16-64.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to TMS (0.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing key information about the functional groups present.

Predicted IR Spectrum

The IR spectrum will be dominated by strong absorptions from the C-F bonds and will also show characteristic C-Br and C-H vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

|---|---|---|

| 2950 - 3000 | C-H stretch | Medium |

| 1100 - 1350 | C-F stretch | Strong, Broad |

| 550 - 650 | C-Br stretch | Strong |

| 1400 - 1470 | C-H bend (scissoring) | Medium |

Causality of Predictions:

-

C-F Stretch: The C-F bond is highly polar, resulting in a very strong and typically broad absorption band in this region. This is often the most prominent feature in the IR spectra of fluorinated compounds.[10]

-

C-Br Stretch: The carbon-bromine stretching vibration appears at lower wavenumbers and is a key indicator of its presence.[11]

-

C-H Vibrations: Standard C-H stretching and bending frequencies are expected, confirming the presence of the alkyl protons.[12]

IR Spectroscopy Experimental Protocol

-

Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for liquid samples due to its simplicity and minimal sample preparation.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a single drop of the liquid sample onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum of this compound will be characterized by a distinctive molecular ion region due to the two bromine isotopes (⁷⁹Br and ⁸¹Br), which exist in a nearly 1:1 natural abundance.[13]

Predicted Key Ions and Isotopic Patterns

| m/z Value | Ion Fragment | Isotopic Pattern |

|---|---|---|

| 304/306/308 | [C₄H₃Br₂F₅]⁺ (Molecular Ion, M⁺) | 1:2:1 ratio |

| 225/227 | [M - Br]⁺ | 1:1 ratio |

| 187 | [M - CH₂Br₂]⁺ or [C₂F₅]⁺ | Singlet |

| 127/129 | [CH₂CHBr₂]⁺ | 1:2:1 ratio |

| 79/81 | [Br]⁺ | 1:1 ratio |

Causality of Predictions:

-

Molecular Ion (M⁺): The presence of two bromine atoms will result in a characteristic triplet of peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1.[14][15] This is a definitive indicator for a dibrominated compound.

-

Fragmentation: The most likely initial fragmentation is the loss of a bromine radical, which is a relatively stable leaving group. This [M - Br]⁺ fragment will show a 1:1 isotopic pattern from the remaining bromine atom.[16] Further fragmentation by cleavage of the C-C bonds is expected, leading to smaller fluorinated or brominated cations.

Diagram: Predicted Mass Spectrometry Fragmentation

Sources

- 1. 378-69-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. This compound | 378-69-8 [sigmaaldrich.com]

- 3. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.uoi.gr [chem.uoi.gr]

- 5. 1,4-Dibromobutane(110-52-1) 13C NMR [m.chemicalbook.com]

- 6. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. azom.com [azom.com]

- 9. Small, but powerful and attractive: 19F in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. C2H4Br2 CH3CHBr2 infrared spectrum of 1,1-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. youtube.com [youtube.com]

Reactivity and stability of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane

An In-Depth Technical Guide to the Reactivity and Stability of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a halogenated hydrocarbon featuring a highly fluorinated ethyl group and two vicinal bromine atoms. This unique structure imparts a distinct profile of reactivity and stability. The electron-withdrawing nature of the pentafluoroethyl group significantly influences the electrophilicity of the adjacent carbon atoms, making the C-Br bonds susceptible to nucleophilic attack and elimination reactions. While thermodynamically stable under standard conditions, the compound serves as a versatile precursor for synthesizing complex fluorinated molecules. This guide elucidates the core principles governing its chemical behavior, providing field-proven insights into its stability, primary reaction pathways, and potential applications as a building block in synthetic and medicinal chemistry.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] As the demand for novel fluorinated scaffolds grows, the utility of specialized building blocks like this compound becomes increasingly apparent. This guide provides a comprehensive analysis of the molecule's chemical properties, focusing on the interplay between its highly fluorinated segment and the reactive dibrominated chain. Understanding the causality behind its reactivity and stability is paramount for researchers aiming to leverage this compound for the synthesis of advanced intermediates and active pharmaceutical ingredients (APIs).

Molecular Structure and Physicochemical Properties

The foundational step in predicting the reactivity of this compound is a thorough understanding of its molecular structure. The molecule consists of a four-carbon butane backbone. One terminus is a perfluorinated ethyl group (C1 and C2), which creates a strong, stable, and electron-withdrawing moiety. The other end (C3 and C4) contains two bromine atoms, which are effective leaving groups in various chemical transformations.

Caption: Ball-and-stick model of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 378-69-8 | |

| Molecular Formula | C₄H₃Br₂F₅ | |

| Molecular Weight | 305.87 g/mol | |

| InChI Key | LRKIMNKTUXHNLV-UHFFFAOYSA-N | |

| Purity | ≥95% (typical commercial grade) |

Chemical Stability

Thermal Stability

Studies on the thermal decomposition of fluorinated polymers and perfluorocarboxylic acids (PFCAs) show that degradation requires elevated temperatures, often in excess of 200°C, with significant decomposition occurring at much higher temperatures (≥600°C for some saturated structures).[2][3] The decomposition pathways for halogenated hydrocarbons typically involve radical chain reactions.[2] For the title compound, initial cleavage of a C-Br bond would be the most likely initiating step, followed by potential elimination of HBr or further fragmentation. The presence of oxygen is known to facilitate the thermal defluorination of related compounds.[3]

Chemical Stability

Under standard laboratory conditions (ambient temperature, neutral pH, absence of strong reagents), this compound is a stable compound. The C-F bonds are notoriously resistant to chemical attack. The primary sources of instability arise from the C-Br bonds, which can react with strong nucleophiles, bases, or reducing agents. It is generally stable to mild acids and oxidants but will degrade in the presence of strong, concentrated bases, especially at elevated temperatures.

Reactivity Profile

The reactivity of this molecule is dominated by the two bromine atoms, which serve as leaving groups in both substitution and elimination reactions. The powerful electron-withdrawing effect of the CF₃CF₂- group is critical, as it polarizes the C3-Br bond, increasing the electrophilicity of the C3 carbon.

Nucleophilic Substitution

Nucleophilic substitution is a primary reaction pathway for this compound. Given the structure (a secondary and a primary bromide), the reaction is expected to proceed via an Sₙ2 mechanism.

Causality of Regioselectivity:

-

Leaving Group Ability: Bromine is an excellent leaving group, far superior to fluorine. Therefore, nucleophilic attack will exclusively occur at the carbon atoms bonded to bromine.[4][5]

-

Steric Hindrance: The C4 carbon is a primary carbon (part of a -CH₂Br group), making it less sterically hindered than the secondary C3 carbon. Consequently, nucleophilic attack is kinetically favored at the C4 position.

-

Electronic Effects: The pentafluoroethyl group strongly withdraws electron density via the inductive effect. This effect makes the adjacent C3 carbon significantly more electrophilic and thus more susceptible to nucleophilic attack than a typical secondary alkyl bromide.

This creates a nuanced reactivity profile where the electronic activation at C3 competes with the lower steric hindrance at C4. The precise outcome will depend on the nature of the nucleophile and the reaction conditions.

Caption: General workflow for nucleophilic substitution on the target molecule.

Protocol: Mono-substitution with Sodium Thiophenoxide This protocol is a representative example and has not been optimized for this compound.

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium thiophenoxide (1.1 equivalents).

-

Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF). Stir the mixture until the solid is fully dissolved.

-

Reactant Addition: Slowly add a solution of this compound (1.0 equivalent) in 10 mL of DMF to the flask at room temperature over 15 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the starting material is consumed, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the mono-substituted product(s).

Elimination Reactions (Dehydrobromination)

The presence of vicinal dibromides and adjacent protons makes the molecule a prime candidate for dehydrobromination to form alkenes. This reaction typically requires a strong, non-nucleophilic base and elevated temperatures to favor elimination over substitution.[6] A two-step elimination can potentially lead to an alkyne, though the second elimination from a vinylic bromide is more challenging.[6]

Caption: Stepwise dehydrobromination pathway of the title compound.

Protocol: Dehydrobromination with Potassium Hydroxide This protocol is adapted from general procedures for dehydrobrominating dibromoalkanes.[6]

-

Setup: Add this compound (1.0 equivalent) and potassium hydroxide (KOH) pellets (2.5 equivalents) to a 100 mL round-bottom flask.

-

Solvent: Add 25 mL of a high-boiling point solvent like ethylene glycol.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to a high temperature (e.g., 150-200°C) using a heating mantle.

-

Reaction: Maintain the reflux for 2-4 hours. The reaction mixture will likely become dark.

-

Workup: Cool the reaction to room temperature. Carefully pour the mixture into 100 mL of ice water.

-

Extraction & Purification: Extract the product with a low-boiling point organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over a suitable drying agent, and remove the solvent by distillation. The resulting unsaturated product may require further purification.

Applications in Organic Synthesis and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate.

-

Introduction of Fluorinated Moieties: It serves as a four-carbon building block to introduce the valuable pentafluoroethyl group along with additional functionality.

-

Synthesis of Heterocycles: Sequential substitution reactions can be employed to construct fluorinated heterocyclic rings, which are privileged structures in medicinal chemistry.

-

Precursor to Unsaturated Systems: Dehydrobromination provides access to fluorinated alkenes and alkynes, which are themselves valuable substrates for a wide range of transformations, including cycloadditions and polymerizations.

-

Pro-drug and Linker Strategies: The reactivity of the C-Br bonds can be tuned, making such structures potentially useful in designing linkers for antibody-drug conjugates (ADCs) or as components of pro-drugs. The introduction of bromine into a molecular structure can favorably affect drug-target interactions and metabolism.[1]

The development of synthetic routes using such building blocks is often accelerated using modern techniques like flow chemistry, which can improve safety and selectivity.[7]

Recommended Handling and Storage

-

Handling: As with all halogenated organic compounds, this compound should be handled in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reactive metals. Protect from heat and direct sunlight.

Conclusion

This compound is a structurally distinct and synthetically valuable molecule. Its stability under ambient conditions is contrasted by its well-defined reactivity at the carbon-bromine bonds. The strong inductive effect of the pentafluoroethyl group activates the molecule for nucleophilic substitution and elimination reactions, providing chemists with a powerful tool for constructing complex fluorinated targets. By understanding the fundamental principles of its reactivity, researchers in drug development and materials science can effectively utilize this compound to advance their synthetic programs.

References

-

Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Lee, Y.-C. (2014). Thermal plasma decomposition of fluorinated greenhouse gases. ResearchGate. Retrieved January 21, 2026, from [Link]

-

Lee, Y.-C., & Kim, K.-T. (2014). THERMAL PLASMA DECOMPOSITION OF FLUORINATED GREENHOUSE GASES. Nuclear Engineering and Technology, 46(3), 349-358. Retrieved January 21, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2020). Thermal degradation of fluoropolymers. Retrieved January 21, 2026, from [Link]

-

R3.4.2 Nucleophilic Substitution Reaction. (n.d.). IB Chemistry. Retrieved January 21, 2026, from [Link]

-

Zhou, J., Hori, H., & DeWitt, M. J. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(16), 6528–6537. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 1,4-Dibromo-1,1,2,2-tetrafluorobutane. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

vibzz lab. (2023, February 27). 1,4 Dibromobutane synthesis [Video]. YouTube. Retrieved January 21, 2026, from [Link]

-

Min, K. I., Kim, H., & Lee, P. H. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1435. Retrieved January 21, 2026, from [Link]

-

Experiment 10 DEHYDROBROMINATION. (n.d.). CHEM253. Retrieved January 21, 2026, from [Link]

- Process for the preparation of cyclic alkanes. (1969). Google Patents.

-

Sławiński, J., & Szafrański, K. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 90(3), e497. Retrieved January 21, 2026, from [Link]

-

Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. jms.ump.edu.pl [jms.ump.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. researchgate.net [researchgate.net]

Theoretical Framework for the Analysis of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane: A Technical Guide

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the molecular properties, conformational landscape, and potential reactivity of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane. In the absence of extensive experimental data, this document leverages established principles of computational chemistry, including Density Functional Theory (DFT), and extrapolates knowledge from structurally analogous halogenated alkanes. This guide is intended for researchers, scientists, and drug development professionals who may consider this molecule as a synthetic building block or a subject for further investigation. We will explore its structural attributes, predicted spectroscopic signatures, and potential synthetic pathways, thereby establishing a foundational understanding for future experimental work.

Introduction: The Rationale for a Theoretical Approach

This compound (CAS No. 378-69-8) is a polyhalogenated alkane with potential applications in organic synthesis, materials science, and pharmaceutical development. Its unique combination of a pentafluorinated ethyl group and a dibrominated ethyl group suggests a rich and complex chemical behavior. The highly electronegative fluorine atoms are expected to significantly influence the electron distribution and, consequently, the reactivity of the C-Br bonds.[1][2]

Given the limited availability of dedicated experimental studies on this specific molecule, a robust theoretical investigation serves as an invaluable tool for predicting its properties and guiding future research. This whitepaper outlines a systematic computational approach to characterize this compound, providing a virtual roadmap for its empirical exploration.

Molecular Structure and Conformational Analysis

The structural integrity and reactivity of a molecule are intrinsically linked to its three-dimensional conformation. For a flexible molecule like this compound, understanding the rotational barriers around the C-C bonds is paramount.

Foundational Principles of Conformational Analysis in Halogenated Alkanes

The conformational preferences of halogenated alkanes are governed by a delicate balance of steric hindrance, electrostatic interactions (dipole-dipole and gauche effects), and hyperconjugation.[3][4] The presence of bulky bromine atoms and highly electronegative fluorine atoms introduces significant complexity. Theoretical studies on similar fluorinated and brominated alkanes have demonstrated that Density Functional Theory (DFT) calculations can provide reliable insights into the relative energies of different conformers.[5][6]

Predicted Conformational Landscape of this compound

A systematic conformational search using computational methods is proposed to identify the stable rotamers. The central C2-C3 bond is of particular interest, as rotation around this bond will dictate the relative positions of the bulky pentafluoroethyl and dibromoethyl groups.

A proposed workflow for this analysis is as follows:

Caption: A generalized workflow for the computational conformational analysis of this compound.

It is anticipated that the most stable conformers will seek to minimize steric repulsion between the bromine atoms and the trifluoromethyl group. Gauche interactions between the bulky substituents will likely be high in energy.

Predicted Spectroscopic Signatures

Spectroscopic techniques are the cornerstone of molecular characterization. Based on the principles of NMR and vibrational spectroscopy, and by drawing parallels with structurally related compounds, we can predict the key spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center at C3. This will render the methylene protons at C4 diastereotopic, leading to distinct signals and complex coupling patterns. The proton at C3 will also be a complex multiplet due to coupling with the protons at C4 and the fluorine atoms at C2. The chemical shifts will be influenced by the neighboring electronegative halogens.[7]

¹³C NMR: Four distinct signals are predicted, corresponding to the four carbon atoms in the butane chain. The carbons bonded to fluorine (C1 and C2) will exhibit large C-F coupling constants. The chemical shifts of C3 and C4 will be significantly influenced by the attached bromine atoms.

¹⁹F NMR: The five fluorine atoms are not equivalent. The three fluorine atoms of the CF₃ group (C1) will likely appear as one signal, while the two fluorine atoms at C2 will be diastereotopic and thus magnetically non-equivalent, giving rise to two separate signals with complex couplings to each other, the proton at C3, and the CF₃ group.[8]

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity and Coupling |

| ¹H (on C3) | 4.0 - 5.0 | Complex multiplet (ddq or similar) |

| ¹H (on C4) | 3.5 - 4.5 | Two complex multiplets (diastereotopic) |

| ¹³C (C1) | 115 - 125 | Quartet (due to ¹JCF) |

| ¹³C (C2) | 110 - 120 | Triplet (due to ¹JCF) |

| ¹³C (C3) | 40 - 50 | - |

| ¹³C (C4) | 30 - 40 | - |

| ¹⁹F (on C1) | -70 to -80 | Triplet of doublets |

| ¹⁹F (on C2) | -110 to -130 | Two complex multiplets |

Table 1: Predicted NMR Spectroscopic Data for this compound.

Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra will be dominated by strong C-F stretching vibrations, typically in the range of 1100-1400 cm⁻¹. The C-Br stretching vibrations will appear at lower frequencies, generally between 500 and 700 cm⁻¹. The complexity of the spectra will be influenced by the presence of multiple conformers at room temperature. DFT calculations are instrumental in predicting the vibrational frequencies and intensities for each stable conformer.[9]

Synthesis and Reactivity: A Theoretical Perspective

Proposed Synthetic Pathways

The synthesis of this compound is not widely documented. However, plausible synthetic routes can be postulated based on known reactions of halogenated alkanes. One potential approach involves the radical-initiated addition of bromine to a suitable fluorinated butene precursor.

Caption: A conceptual diagram for a possible synthetic route to this compound.

Alternative routes could involve the ring-opening of a fluorinated cyclopropane with a bromine source or the halogen exchange of a corresponding dichloro- or diiodo- derivative.

Predicted Reactivity

The reactivity of this compound is expected to be dominated by the chemistry of the C-Br bonds. The strong electron-withdrawing effect of the pentafluoroethyl group will likely influence the susceptibility of the bromine atoms to nucleophilic substitution and elimination reactions.[1][10]

Nucleophilic Substitution: The carbon atoms attached to bromine are potential electrophilic sites. However, steric hindrance from the bulky substituents may impede SN2 reactions.

Elimination Reactions: The presence of a proton on C3 suggests that dehydrobromination to form a fluorinated alkene is a plausible reaction pathway in the presence of a strong base.

Radical Reactions: The C-Br bonds are weaker than C-F and C-C bonds and can be cleaved under radical conditions to form carbon-centered radicals, which can then participate in various synthetic transformations.

Potential Applications in Research and Development

The unique structural features of this compound make it an intriguing candidate for several applications:

-

Fluorinated Building Block: It can serve as a precursor for the synthesis of more complex fluorinated molecules for agrochemical and pharmaceutical applications. The bromine atoms provide reactive handles for further chemical modification.

-

Materials Science: Polyhalogenated compounds are sometimes used as flame retardants or as intermediates in the synthesis of specialty polymers. The high fluorine content could impart desirable properties such as thermal stability and chemical resistance.

-

Tracer Studies: The presence of both bromine and fluorine could make isotopically labeled versions of this molecule useful in metabolic or environmental fate studies.

Conclusion and Future Outlook

This technical guide has presented a theoretical and predictive analysis of this compound. While direct experimental data remains scarce, the computational and comparative approaches outlined here provide a solid foundation for understanding its fundamental chemical and physical properties. The conformational landscape, predicted spectroscopic signatures, and potential reactivity patterns offer a roadmap for researchers interested in exploring this unique molecule.

Future experimental work should focus on the unambiguous synthesis and characterization of this compound. The acquisition of high-resolution NMR and vibrational spectra will be crucial for validating the theoretical predictions presented in this guide. Subsequent investigations into its reactivity will pave the way for its potential application in various fields of chemical science.

References

-

Chemistry LibreTexts. (2021, August 1). 14.8: Polyhalogenated Alkanes and Alkenes. [Link]

-

Chemistry LibreTexts. (2021, March 8). 5.8: Polyhalogenated Alkanes and Alkenes. [Link]

-

MSU Chemistry. Alkane Reactivity. [Link]

-

Poole, W. G., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]

-

Poole, W. G., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. PubMed Central. [Link]

-

Aarset, K. (1996). Structural studies of halogenated butanes by gas-phase electron diffraction and ab initio molecular orbital calculations. Nasjonalbiblioteket. [Link]

-

O'Hagan, D. (2015). Conformational Analysis Explores the Role of Electrostatic Nonclassical C-F···H-C Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. ACS Publications. [Link]

-

Grajewski, J., et al. (2016). Impacts of Conformational Geometries in Fluorinated Alkanes. PubMed Central. [Link]

-

Universiteit Gent. (2024). Conformational analysis of 1,3-difluorinated alkanes. Academic Bibliography. [Link]

-

The Journal of Chemical Physics. (2000). The performance of density-functional theory in challenging cases: Halogen oxides. AIP Publishing. [Link]

-

NIH. (2024). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. [Link]

-

NIH. (2024). Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. [Link]

-

Scribd. Haloalkanes and Haloarenes Detailed Notes. [Link]

-

Royal Society of Chemistry. (2015). This journal is © The Royal Society of Chemistry 2015. [Link]

-

Maryasin, B., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. PubMed Central. [Link]

-

Abraham, R. J., et al. (n.d.). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph. [Link]

-

PubMed. (2011). Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. rsc.org [rsc.org]

- 9. Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alkane Reactivity [www2.chemistry.msu.edu]

A Technical Guide to Unlocking the Synthetic Potential of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane: A Versatile Fluorinated Building Block

Abstract: The strategic incorporation of fluorine into organic molecules has revolutionized the fields of medicinal chemistry, agrochemicals, and materials science. Fluorinated building blocks are pivotal in this endeavor, offering a reliable means to introduce fluorine-containing motifs that can dramatically alter a molecule's physicochemical and biological properties. This technical guide delves into the untapped potential of 3,4-Dibromo-1,1,1,2,2-pentafluorobutane, a readily available but underexplored fluorinated compound. We present a forward-looking exploration of its reactivity and propose several promising research avenues. This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to leverage novel fluorinated synthons.

Introduction: The Allure of Fluorine in Chemical Design

The introduction of fluorine atoms or fluorinated groups into bioactive molecules can lead to profound changes in their properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine.[2][4] This prevalence underscores the importance of developing a diverse toolbox of fluorinated building blocks.[1] this compound (CAS RN: 378-69-8, Molecular Formula: C4H3Br2F5, Molecular Weight: 305.87 g/mol ) represents one such building block with significant, yet largely unexplored, potential.[5][6] Its vicinal dibromide structure, coupled with a highly fluorinated tail, suggests a rich and versatile reactivity profile. This guide will illuminate potential research pathways to harness this reactivity for the synthesis of novel and valuable chemical entities.

| Property | Value | Source |

| CAS Number | 378-69-8 | [5][6] |

| Molecular Formula | C4H3Br2F5 | [5][6] |

| Molecular Weight | 305.87 g/mol | [5][6] |

| InChI Code | 1S/C4H3Br2F5/c5-1-2(6)3(7,8)4(9,10)11/h2H,1H2 | [6] |

| InChI Key | LRKIMNKTUXHNLV-UHFFFAOYSA-N | [6] |

Dehydrobromination: A Gateway to Unsaturated Fluorinated Systems

The vicinal dibromide functionality in this compound is a prime target for elimination reactions to introduce unsaturation. Dehydrobromination, the removal of a hydrogen and a bromine atom, can lead to the formation of valuable fluorinated alkenes and alkynes.[7][8]

Synthesis of 3-Bromo-1,1,1,2,2-pentafluoro-3-butene

A single dehydrobromination event would yield a vinyl bromide, a versatile intermediate for cross-coupling reactions. The strong electron-withdrawing nature of the pentafluoroethyl group is anticipated to increase the acidity of the proton at the C3 position, facilitating its removal by a base.

Caption: Proposed synthesis of a fluorinated vinyl bromide.

Experimental Protocol: Dehydrobromination to 3-Bromo-1,1,1,2,2-pentafluoro-3-butene

-

To a stirred solution of this compound (1.0 equiv) in a suitable aprotic solvent (e.g., THF, dioxane) at 0 °C, add a strong, non-nucleophilic base such as potassium tert-butoxide (1.1 equiv) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by GC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield the desired vinyl bromide.

Synthesis of 1,1,1,2,2-Pentafluorobut-3-yne

Double dehydrobromination can provide access to a terminal alkyne bearing a pentafluoroethyl group. This transformation typically requires a stronger base and more forcing conditions.

Caption: Workflow for fluorinated cyclopropane synthesis.

Experimental Protocol: Simmons-Smith Cyclopropanation

-

To a stirred suspension of activated zinc-copper couple (2.0 equiv) in anhydrous diethyl ether, add a solution of diiodomethane (2.0 equiv).

-

Heat the mixture to reflux for 1 hour to form the carbenoid reagent.

-

Cool the mixture to room temperature and add a solution of 3-Bromo-1,1,1,2,2-pentafluoro-3-butene (1.0 equiv) in diethyl ether.

-

Stir the reaction at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite and wash with diethyl ether.

-

Wash the filtrate with saturated aqueous ammonium chloride, then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude cyclopropane derivative, which can be purified by chromatography.

Formation of Organometallic Reagents

The C-Br bonds in this compound are potential sites for the formation of organometallic reagents, such as Grignard or organolithium reagents. These are powerful nucleophiles for carbon-carbon bond formation. However, the presence of the electron-withdrawing fluoroalkyl group may affect the stability of these reagents. [5]

Caption: Potential formation of organometallic reagents.

Experimental Protocol: Attempted Grignard Reagent Formation

-

In a flame-dried flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equiv).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

-

Initiate the reaction with gentle heating if necessary.

-

Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining solution of the dibromide at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours.

-

The resulting Grignard reagent can be titrated and used in subsequent reactions with electrophiles (e.g., aldehydes, ketones, CO2).

Nucleophilic Substitution Reactions

The bromine atoms in this compound are susceptible to nucleophilic substitution. [4]This provides a direct route to introduce a variety of functional groups. The electron-withdrawing effect of the pentafluoroethyl group may influence the reaction mechanism (SN1 vs. SN2) and the reactivity of the C-Br bonds.

Experimental Protocol: Azide Substitution

-

To a solution of this compound (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO, add sodium azide (2.2 equiv).

-

Heat the reaction mixture to 50-80 °C and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and pour into water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting diazide can be a precursor to diamines or triazoles.

Future Research Directions

Polymerization Monomer